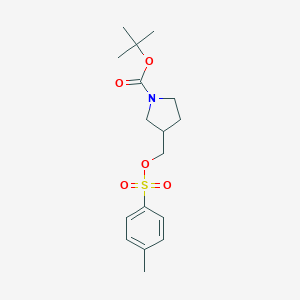

tert-Butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-[(4-methylphenyl)sulfonyloxymethyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO5S/c1-13-5-7-15(8-6-13)24(20,21)22-12-14-9-10-18(11-14)16(19)23-17(2,3)4/h5-8,14H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPYAOABDDALQSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCN(C2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90602077 | |

| Record name | tert-Butyl 3-{[(4-methylbenzene-1-sulfonyl)oxy]methyl}pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114214-70-9 | |

| Record name | tert-Butyl 3-{[(4-methylbenzene-1-sulfonyl)oxy]methyl}pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to tert-Butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate

CAS Number: 114214-70-9

This technical guide provides an in-depth overview of tert-butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate, a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Physicochemical Properties

This compound is a stable, non-chiral molecule. Its key physicochemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 114214-70-9 |

| Molecular Formula | C₁₇H₂₅NO₅S |

| Molecular Weight | 355.45 g/mol |

| Appearance | White to off-white solid |

| Storage Conditions | 2-8°C, Sealed in dry conditions |

Synthesis

The synthesis of this compound typically proceeds via the tosylation of the corresponding alcohol, tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate. This reaction is a standard procedure in organic synthesis to convert a poor leaving group (hydroxyl) into an excellent leaving group (tosylate), facilitating subsequent nucleophilic substitution reactions.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on general methods for the tosylation of alcohols.

Materials:

-

tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

-

Tosyl chloride (TsCl)

-

Triethylamine (Et₃N) or Pyridine

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq.) in anhydrous dichloromethane.

-

Cool the solution to 0°C using an ice bath.

-

To the stirred solution, add triethylamine (1.5 eq.) or pyridine, followed by a catalytic amount of DMAP (0.05-0.1 eq.).

-

Slowly add tosyl chloride (1.2 eq.) portion-wise, ensuring the temperature remains at 0°C.

-

Allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature. Stir for an additional 4-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Reactivity and Applications in Drug Development

The primary utility of this compound lies in its role as an electrophilic building block. The tosylate group is an excellent leaving group, readily displaced by a wide range of nucleophiles. This allows for the introduction of diverse functionalities at the 3-position of the pyrrolidine ring, a common scaffold in many biologically active molecules.

Nucleophilic Substitution Reactions

A key application is the reaction with nucleophiles to generate a variety of 3-substituted pyrrolidine derivatives. This is a fundamental transformation in the synthesis of potential drug candidates.

Experimental Protocol: Synthesis of tert-Butyl 3-(azidomethyl)pyrrolidine-1-carboxylate

This protocol describes a representative nucleophilic substitution reaction where the tosylate is displaced by an azide nucleophile.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Water

-

Diethyl ether or Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DMF.

-

Add sodium azide (1.5 - 3.0 eq.) to the solution.

-

Heat the reaction mixture to 60-80°C and stir for 12-24 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tert-butyl 3-(azidomethyl)pyrrolidine-1-carboxylate.

-

If necessary, the product can be further purified by silica gel column chromatography.

Visualizations

Synthesis Pathway

Caption: Synthesis of the title compound from its alcohol precursor.

Reaction Workflow: Nucleophilic Substitution

Caption: General workflow for nucleophilic displacement reactions.

Logical Relationship: Synthetic Utility

Caption: Role as an intermediate for synthesizing pyrrolidine derivatives.

A Comprehensive Technical Guide to tert-Butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties, synthesis, and spectral characterization of tert-butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate, a key intermediate in medicinal chemistry. The pyrrolidine scaffold is a prevalent structural motif in a multitude of biologically active compounds, making this derivative a valuable building block in the synthesis of novel therapeutics.

Core Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₅NO₅S | |

| Molecular Weight | 355.45 g/mol | |

| Appearance | Yellow oil (based on analogous compounds) | [1] |

| CAS Number | (R)-enantiomer: 330797-71-2 | [2] |

| (S)-enantiomer: Not specified | ||

| Racemic mixture of related compound (tert-butyl 3-(tosyloxy)pyrrolidine-1-carboxylate): 103057-45-0 | [3][4][5] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the tosylation of the corresponding alcohol, tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate. This reaction is a standard procedure in organic synthesis.

General Experimental Protocol for Tosylation of an Alcohol

This protocol is a generalized procedure and may require optimization for the specific substrate.

Materials:

-

tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

-

Tosyl chloride (TsCl)

-

Pyridine or triethylamine (Et₃N)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

4-Dimethylaminopyridine (DMAP) (optional, as a catalyst)[6]

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (EtOAc) for chromatography

Procedure:

-

The starting alcohol, tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate, is dissolved in an anhydrous aprotic solvent such as dichloromethane under an inert atmosphere (e.g., nitrogen or argon).[6]

-

The solution is cooled to 0 °C in an ice bath.[6]

-

Pyridine or triethylamine (typically 1.5-2.0 equivalents) is added to the solution, followed by the optional addition of a catalytic amount of DMAP.[6]

-

Tosyl chloride (typically 1.1-1.5 equivalents), dissolved in a minimal amount of the reaction solvent, is added dropwise to the cooled solution.

-

The reaction mixture is stirred at 0 °C for a period and then allowed to warm to room temperature, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with the reaction solvent.

-

The combined organic layers are washed sequentially with a mild acid (e.g., 1M HCl, if a basic amine is used), saturated aqueous sodium bicarbonate, and brine.

-

The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[6]

-

The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.[1]

Caption: Synthetic workflow for the preparation of the target compound.

Spectral Data

The following spectral data is based on a compound presumed to be this compound, isolated as a yellow oil.[1]

¹H Nuclear Magnetic Resonance (¹H NMR)

-

Solvent: CDCl₃

-

Frequency: 500 MHz

-

Reference: Residual CDCl₃ at 7.26 ppm[7]

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment (Proposed) |

| 7.78 | d, J = 8.3 Hz | 2H | Ar-H (ortho to SO₂) |

| 7.34 | d, J = 8.0 Hz | 2H | Ar-H (meta to SO₂) |

| 3.87 – 3.78 | m | 1H | Pyrrolidine-H |

| 3.73 – 3.63 | m | 2H | -CH₂-OTs |

| 3.40 – 3.26 | m | 2H | Pyrrolidine-H |

| 2.45 | s | 3H | Ar-CH₃ |

| 1.99 – 1.73 | m | 4H | Pyrrolidine-H |

| 1.67 – 1.48 | m | 3H | Pyrrolidine-H |

| 1.46 | s | 9H | -C(CH₃)₃ |

| 1.45 – 1.32 | m | 1H | Pyrrolidine-H |

Note: The aromatic signals for the tosyl group were inferred from typical values and may not have been explicitly reported in the source.

¹³C Nuclear Magnetic Resonance (¹³C NMR)

-

Solvent: CDCl₃

-

Frequency: 126 MHz

-

Reference: CDCl₃ at 77.16 ppm[1]

| Chemical Shift (δ ppm) | Assignment (Proposed) |

| 155.0 | C=O (carbamate) |

| 144.8 | Ar-C (ipso to SO₂) |

| 132.9 | Ar-C (ipso to CH₃) |

| 129.8 | Ar-CH (meta to SO₂) |

| 127.9 | Ar-CH (ortho to SO₂) |

| 79.3 | -C(CH₃)₃ |

| 62.8 | -CH₂-OTs |

| 56.9 | Pyrrolidine-CH |

| 46.4 | Pyrrolidine-CH₂ |

| 31.0 | Pyrrolidine-CH₂ |

| 30.6 | Pyrrolidine-CH |

| 29.3 | Pyrrolidine-CH₂ |

| 28.7 | -C(CH₃)₃ |

| 23.6 | Pyrrolidine-CH₂ |

| 21.6 | Ar-CH₃ |

Note: The aromatic signals for the tosyl group were inferred from typical values and may not have been explicitly reported in the source.

Caption: Analytical workflow for structural elucidation.

Applications in Drug Development

This compound serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. The tosyl group is an excellent leaving group, making the methylene carbon susceptible to nucleophilic substitution. This allows for the introduction of a wide variety of functional groups at the 3-position of the pyrrolidine ring.

The pyrrolidine nucleus is a key component of numerous FDA-approved drugs and is actively explored in the development of new agents targeting a range of diseases. Its non-planar, three-dimensional structure allows for precise spatial orientation of substituents, which is critical for effective interaction with biological targets.

While specific signaling pathways modulated by direct derivatives of this compound are not extensively documented in publicly available literature, its utility as a building block suggests its role in the synthesis of compounds targeting a wide array of proteins, including enzymes and receptors. The stereochemistry of the pyrrolidine ring is often crucial for biological activity, and the availability of both (R) and (S) enantiomers of the precursor alcohol allows for the stereoselective synthesis of drug candidates.

This technical guide provides a foundational understanding of this compound. Further research into specific synthetic applications and the biological evaluation of its derivatives will continue to be a valuable endeavor in the field of drug discovery.

References

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. 330797-71-2|(R)-tert-Butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. chemuniverse.com [chemuniverse.com]

- 6. rsc.org [rsc.org]

- 7. repositorio.uam.es [repositorio.uam.es]

An In-depth Technical Guide to the Synthesis of (RS)-tert-Butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (RS)-tert-Butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document outlines the chemical principles, experimental protocols, and data associated with its preparation, intended to support researchers in the fields of medicinal chemistry and drug development.

Introduction

(RS)-tert-Butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate is a versatile building block characterized by a Boc-protected pyrrolidine ring functionalized with a tosylate group. The tosylate serves as an excellent leaving group in nucleophilic substitution reactions, enabling the introduction of a wide range of functionalities at the 3-position of the pyrrolidine scaffold. The tert-butoxycarbonyl (Boc) protecting group ensures the stability of the pyrrolidine nitrogen during synthetic manipulations and can be readily removed under acidic conditions. The racemic nature of this compound provides a cost-effective starting point for the exploration of racemic or diastereomeric drug candidates.

Chemical Structure and Properties:

| Property | Value |

| IUPAC Name | (RS)-tert-Butyl 3-(((4-methylphenyl)sulfonyl)oxymethyl)pyrrolidine-1-carboxylate |

| Molecular Formula | C₁₇H₂₅NO₅S |

| Molecular Weight | 355.45 g/mol |

| Appearance | Typically a colorless oil or a white to off-white solid |

| Chirality | Racemic |

Synthetic Pathway

The synthesis of (RS)-tert-Butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate is typically achieved through a one-step tosylation of its corresponding alcohol precursor, (RS)-tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate. This reaction involves the activation of the primary alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base.

Figure 1. General synthetic scheme for the tosylation of (RS)-tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate.

Experimental Protocol

This section details a representative experimental procedure for the synthesis of (RS)-tert-Butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate.

Materials:

-

(RS)-tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve (RS)-tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM).

-

Addition of Reagents: Cool the solution to 0 °C using an ice bath. To the stirred solution, add pyridine (2.0-3.0 eq.) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2-1.5 eq.).

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, dilute the mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure (RS)-tert-Butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate.

Data Presentation

The following table summarizes typical quantitative data obtained from the synthesis.

| Parameter | Value |

| Yield | 85-95% |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.78 (d, J = 8.3 Hz, 2H), 7.35 (d, J = 8.0 Hz, 2H), 4.00 (dd, J = 9.5, 4.8 Hz, 1H), 3.90 (dd, J = 9.5, 6.5 Hz, 1H), 3.50-3.20 (m, 3H), 3.10-2.95 (m, 1H), 2.45 (s, 3H), 2.40-2.25 (m, 1H), 1.95-1.80 (m, 1H), 1.70-1.55 (m, 1H), 1.44 (s, 9H) |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 154.6, 144.9, 132.8, 129.9, 127.9, 80.0, 71.8, 53.0 (br), 44.0 (br), 37.5, 29.5, 28.4, 21.6 |

| **FT-IR (neat) ν (cm⁻¹) ** | 2976, 1695, 1360, 1176, 1101, 960, 815, 665 |

| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₁₇H₂₆NO₅S [M+H]⁺: 356.1526; Found: 356.1528 |

Logical Workflow of the Synthesis

The synthesis of (RS)-tert-Butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate follows a logical and straightforward experimental workflow.

Figure 2. A step-by-step workflow diagram of the synthesis process.

Conclusion

The synthesis of (RS)-tert-Butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate via the tosylation of its corresponding alcohol is a robust and high-yielding process. The detailed protocol and characterization data provided in this guide serve as a valuable resource for researchers engaged in the synthesis of novel therapeutics. The versatility of this intermediate makes it a cornerstone in the construction of complex molecular architectures for drug discovery.

Chiral Synthesis of tert-Butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chiral synthesis of tert-Butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate, a key building block in the development of various pharmaceutical agents. The stereochemistry of this intermediate is often crucial for the biological activity of the final active pharmaceutical ingredient (API). This document details established synthetic routes, provides in-depth experimental protocols for key transformations, and presents quantitative data to facilitate the selection of the most suitable synthetic strategy.

Core Synthetic Strategy

The most efficient and widely employed strategy for the synthesis of enantiomerically pure this compound involves a two-step sequence. This approach begins with the asymmetric synthesis of the chiral precursor, tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate, followed by the tosylation of the primary alcohol.

The primary challenge and the key to a successful synthesis lies in the enantioselective preparation of the intermediate alcohol. This guide will focus on two prominent and highly effective methods for achieving this:

-

Asymmetric Catalytic Reduction: This involves the reduction of the prochiral ketone, N-Boc-3-pyrrolidinone, using a chiral catalyst to stereoselectively generate the desired alcohol enantiomer.

-

Biocatalytic Reduction: This method utilizes enzymes, specifically ketoreductases (KREDs), to perform the highly enantioselective reduction of N-Boc-3-pyrrolidinone.

A third, more classical approach, which will be briefly discussed, involves the use of the chiral pool, starting from readily available enantiopure starting materials like D- or L-malic acid.

Data Presentation: Comparison of Synthetic Routes

The following tables summarize the quantitative data for the key asymmetric reduction step to produce the chiral alcohol precursor, providing a clear comparison of the different methodologies.

Table 1: Asymmetric Synthesis of (S)-tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

| Method | Catalyst/Enzyme | Reagents | Typical Yield | Enantiomeric Excess (e.e.) | Reaction Time | Key Advantages | Key Disadvantages |

| CBS Reduction | (R)-2-Methyl-CBS-oxazaborolidine | Borane-dimethyl sulfide complex | 85-95% | >98% | 2-4 hours | High e.e., Relatively short reaction time, Well-established. | Requires stoichiometric chiral catalyst and borane reagents, Moisture sensitive. |

| Biocatalytic | Ketoreductase (KRED) with (S)-selectivity | Glucose/Glucose Dehydrogenase (for cofactor regeneration) | >95% (conversion) | >99% | 12-24 hours | Excellent e.e., Mild reaction conditions, Environmentally benign. | Requires specific enzymes and cofactor regeneration, Longer reaction times. |

Table 2: Asymmetric Synthesis of (R)-tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

| Method | Catalyst/Enzyme | Reagents | Typical Yield | Enantiomeric Excess (e.e.) | Reaction Time | Key Advantages | Key Disadvantages |

| CBS Reduction | (S)-2-Methyl-CBS-oxazaborolidine | Borane-dimethyl sulfide complex | 85-95% | >98% | 2-4 hours | High e.e., Relatively short reaction time, Well-established. | Requires stoichiometric chiral catalyst and borane reagents, Moisture sensitive. |

| Biocatalytic | Ketoreductase (KRED) with (R)-selectivity | Glucose/Glucose Dehydrogenase (for cofactor regeneration) | >95% (conversion) | >99% | 12-24 hours | Excellent e.e., Mild reaction conditions, Environmentally benign. | Requires specific enzymes and cofactor regeneration, Longer reaction times. |

| Chiral Pool | - | D-Malic acid, Benzylamine, LiAlH₄, (Boc)₂O | Moderate (multi-step) | >98% | Multiple days | Inexpensive starting material, Established classical route. | Multi-step synthesis, Use of hazardous reagents (LiAlH₄). |

Experimental Protocols

This section provides detailed methodologies for the key experiments in the synthesis of chiral this compound.

Protocol 1: Asymmetric Synthesis of (S)-tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate via CBS Reduction

This protocol describes a representative procedure for the synthesis of the (S)-enantiomer. For the (R)-enantiomer, the (R)-2-Methyl-CBS-oxazaborolidine catalyst would be used.

Materials:

-

N-Boc-3-pyrrolidinone

-

(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-dimethyl sulfide complex (BMS, 2 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Under an inert atmosphere (argon or nitrogen), a solution of N-Boc-3-pyrrolidinone (1.0 eq) in anhydrous THF is cooled to -40 °C.

-

(S)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene) is added dropwise to the cooled solution.

-

Borane-dimethyl sulfide complex (0.6 eq, 2 M in THF) is added dropwise over 30 minutes, maintaining the internal temperature below -35 °C.

-

The reaction mixture is stirred at -35 to -40 °C for 2 hours, or until the reaction is complete as monitored by TLC.

-

The reaction is carefully quenched by the slow, dropwise addition of methanol at -40 °C.

-

The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure.

-

The residue is redissolved in ethyl acetate and washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate.

Protocol 2: Biocatalytic Synthesis of (S)-tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

This protocol provides a general procedure using a ketoreductase (KRED) with a glucose/glucose dehydrogenase (GDH) cofactor regeneration system. The specific KRED enzyme will determine the enantioselectivity.

Materials:

-

N-Boc-3-pyrrolidinone

-

Ketoreductase (KRED) with (S)-selectivity (lyophilized cells or purified enzyme)

-

Glucose Dehydrogenase (GDH)

-

D-Glucose

-

NADP⁺ (or NAD⁺, depending on the KRED)

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a temperature-controlled reaction vessel, prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.0).

-

To the buffer, add D-glucose (e.g., 1.2 eq), NADP⁺ (e.g., 0.01 eq), and the KRED and GDH enzymes.

-

N-Boc-3-pyrrolidinone (1.0 eq) is added to the mixture. A co-solvent such as DMSO (e.g., 5-10% v/v) may be used to improve substrate solubility.

-

The reaction mixture is stirred at a controlled temperature (e.g., 30 °C) for 12-24 hours, or until complete conversion is observed by HPLC or GC analysis.

-

Upon completion, the reaction mixture is extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the product. Purification by column chromatography may be performed if necessary.

Protocol 3: Tosylation of (S)-tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

Materials:

-

(S)-tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq) in dichloromethane at 0 °C is added pyridine (2.0 eq).

-

p-Toluenesulfonyl chloride (1.2 eq) is added portion-wise, maintaining the temperature at 0 °C.

-

The reaction mixture is stirred at 0 °C for 4-6 hours and then allowed to warm to room temperature overnight.

-

The reaction is quenched with water, and the organic layer is separated.

-

The organic phase is washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by crystallization or flash column chromatography to yield (S)-tert-butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate. A typical yield for this tosylation reaction is in the range of 85-95%.

Visualizations

The following diagrams illustrate the overall synthetic workflow and the logical relationships between the different synthetic strategies.

Caption: Overall synthetic workflow for the chiral synthesis.

Caption: Comparison of asymmetric reduction strategies.

Spectroscopic data (NMR, IR, MS) of tert-Butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the spectroscopic data for key pyrrolidine carboxylate intermediates. Due to the limited availability of published experimental data for tert-Butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate, this document presents a detailed analysis of its closely related positional isomer, (S)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate. The synthetic and analytical protocols described herein are broadly applicable to this class of compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for (S)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate. These values are representative and may vary slightly based on experimental conditions.

Table 1: ¹H NMR Spectroscopic Data of (S)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.78 | d | 8.3 | Ar-H |

| 7.35 | d | 8.1 | Ar-H |

| 4.05 - 3.95 | m | - | CH, CH₂ |

| 3.85 | m | - | CH₂ |

| 3.30 | m | - | CH₂ |

| 2.45 | s | - | Ar-CH₃ |

| 1.95 - 1.75 | m | - | CH₂ |

| 1.43 | s | - | C(CH₃)₃ |

Solvent: CDCl₃. Spectrometer frequency: 400 MHz.

Table 2: ¹³C NMR Spectroscopic Data of (S)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate

| Chemical Shift (δ) ppm | Assignment |

| 154.5 | C=O (Boc) |

| 144.9 | Ar-C |

| 132.8 | Ar-C |

| 129.9 | Ar-CH |

| 128.0 | Ar-CH |

| 80.0 | C(CH₃)₃ |

| 72.1 | CH₂-OTs |

| 56.5 | CH-N |

| 46.8 | CH₂-N |

| 28.5 | C(CH₃)₃ |

| 27.5 | CH₂ |

| 22.9 | CH₂ |

| 21.7 | Ar-CH₃ |

Solvent: CDCl₃. Spectrometer frequency: 100 MHz.

Table 3: IR and MS Spectroscopic Data

| Technique | Key Peaks / Values | Assignment / Note |

| IR (Infrared) | 2975 cm⁻¹ | C-H stretch (alkane) |

| 1695 cm⁻¹ | C=O stretch (carbamate) | |

| 1365 cm⁻¹ | S=O stretch (sulfonate) | |

| 1175 cm⁻¹ | S=O stretch (sulfonate) | |

| MS (Mass Spec.) | m/z 356.1 | [M+H]⁺ |

| m/z 300.1 | [M-C₄H₉+H]⁺ (loss of tert-butyl) | |

| m/z 256.1 | [M-Boc+H]⁺ (loss of Boc group) |

M (Molecular Weight) of C₁₇H₂₅NO₅S is 355.45 g/mol .

Experimental Protocols

Detailed experimental procedures for the synthesis and characterization of the target compound are not widely published. However, the following are general and representative protocols for the tosylation of a protected amino alcohol and its subsequent spectroscopic analysis.

Synthesis: General Tosylation Procedure

The synthesis of (S)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate is typically achieved through the tosylation of the corresponding alcohol, (S)-tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate[1].

-

Reaction Setup : The starting alcohol (1.0 equivalent) is dissolved in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to 0 °C in an ice bath[1].

-

Addition of Reagents : A base, typically triethylamine (2.0 equivalents) or pyridine, is added to the solution, followed by the portion-wise addition of p-toluenesulfonyl chloride (TsCl, 1.2 equivalents)[1].

-

Reaction Progression : The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature. The progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours)[1].

-

Workup and Purification : The reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure tosylated product[1].

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer. The purified compound is dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃), containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Infrared Spectroscopy (IR) : IR spectra are obtained using an FT-IR spectrometer. The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

-

Mass Spectrometry (MS) : High-resolution mass spectra (HRMS) are typically acquired using an Electrospray Ionization (ESI) time-of-flight (TOF) mass spectrometer. The sample is dissolved in a suitable solvent like methanol or acetonitrile and introduced into the ion source.

Visualized Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of the title compound and its analogs.

Caption: General workflow for synthesis and spectroscopic characterization.

References

Stability and Storage of tert-Butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for tert-Butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate. Due to the limited availability of specific public stability data for this compound, this guide synthesizes information on the stability of related tosylated and pyrrolidine-containing molecules, alongside industry-standard protocols for stability assessment.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₁₇H₂₅NO₅S |

| Molecular Weight | 355.45 g/mol |

| CAS Number | Not available for this specific structure, related isomers exist. |

| Appearance | Expected to be a solid |

Recommended Storage Conditions

While specific long-term stability data for this compound is not extensively published, general recommendations for similar tosylated compounds and pyrrolidine derivatives suggest the storage conditions outlined in Table 2. It is imperative to consult the supplier-specific recommendations and to perform in-house stability studies to establish appropriate storage.

| Condition | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | To minimize potential thermal degradation. Some related compounds are stored at room temperature, but refrigeration provides a greater margin of safety against degradation. |

| Light | Protect from light | Tosylated compounds can be susceptible to photolytic degradation. Storage in amber vials or in the dark is recommended. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidative degradation. |

| Moisture | Store in a dry environment, desiccated if possible | The tosyl group can be susceptible to hydrolysis, especially under non-neutral pH conditions. |

Potential Degradation Pathways

The primary modes of degradation for this compound are anticipated to be hydrolysis and thermolysis. The tosylate is a good leaving group, making the molecule susceptible to nucleophilic attack.

A Comprehensive Technical Guide to the Nucleophilic Substitution Mechanism of tert-Butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action, experimental protocols, and applications of tert-butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate in nucleophilic substitution reactions. This compound is a critical chiral building block in medicinal chemistry, valued for its role in the synthesis of diverse pyrrolidine-based scaffolds for drug discovery.[1] The pyrrolidine ring is a privileged structure in many biologically active molecules, contributing to enhanced aqueous solubility, improved pharmacokinetic properties, and specific interactions with biological targets.[2][3]

Core Mechanism of Action: The S(_N)2 Pathway

The primary mechanism through which this compound undergoes nucleophilic substitution is the bimolecular nucleophilic substitution (S(N)2) reaction. This is dictated by the structure of the substrate, which features a tosylate group attached to a primary carbon.

Key Components of the Reaction:

-

Substrate: this compound. The electrophilic site is the primary carbon atom bonded to the tosylate group.

-

Leaving Group: The p-toluenesulfonate (tosylate) group is an exceptionally effective leaving group. Its stability is derived from the resonance delocalization of the negative charge across the sulfonyl group and the aromatic ring.[4][5] The conjugate acid, p-toluenesulfonic acid, has a pKa of approximately -2.8, indicating the high stability of the tosylate anion compared to a poor leaving group like hydroxide (from an alcohol), which has a pKa of ~15.7.[4]

-

Nucleophile: An electron-rich species that attacks the electrophilic carbon center. Common nucleophiles include azides, cyanides, amines, and thiolates.

-

Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are typically employed. These solvents can solvate the counter-ion of the nucleophile without forming strong hydrogen bonds with the nucleophile itself, thus preserving its reactivity.

The S(_N)2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (a "backside attack").[6] This leads to the simultaneous formation of the new carbon-nucleophile bond and the cleavage of the carbon-oxygen bond of the tosylate group. A key stereochemical outcome of this mechanism is the inversion of configuration at the electrophilic carbon center.

An alternative S(N)1 mechanism, which involves the formation of a carbocation intermediate, is highly disfavored for this substrate.[6] The formation of an unstable primary carbocation is energetically prohibitive, making the S(N)2 pathway the exclusive route for substitution.

Caption: S(_N)2 reaction mechanism of this compound.

Quantitative Data on Nucleophilic Substitution Reactions

The versatility of this compound as a synthetic intermediate is demonstrated by its successful reaction with a variety of nucleophiles. The following table summarizes key quantitative data from representative substitution reactions.

| Nucleophile | Reagent | Product | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Azide | Sodium Azide (NaN₃) | tert-Butyl 3-(azidomethyl)pyrrolidine-1-carboxylate | DMF | 60-80 | 3-6 | 93 (from alcohol) | [7],[4] |

| Malonate | Diethyl Malonate | Diethyl 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-ylmethyl)malonate | THF | 65 | 6-12 | Not specified | [8] |

| Pyrrolidine | Pyrrolidine | tert-Butyl 3-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carboxylate | N/A | N/A | N/A | N/A | [9] |

Note: The 93% yield for the azide substitution is for the two-step conversion from the corresponding alcohol via the tosylate.[7]

Detailed Experimental Protocols

This section provides a detailed methodology for a common and crucial transformation: the synthesis of tert-butyl (R)-3-(azidomethyl)pyrrolidine-1-carboxylate from the corresponding tosylate, a key intermediate for introducing nitrogen-containing functionalities.

Protocol: Synthesis of tert-Butyl (R)-3-(azidomethyl)pyrrolidine-1-carboxylate [4][7]

Materials and Reagents:

-

tert-Butyl (R)-3-((tosyloxy)methyl)pyrrolidine-1-carboxylate (1.0 eq.)

-

Sodium azide (NaN₃) (1.5 - 2.5 eq.)

-

Anhydrous Dimethylformamide (DMF)

-

Deionized water

-

Diethyl ether

-

Brine solution (saturated aq. NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Nitrogen or Argon gas inlet

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve tert-butyl (R)-3-((tosyloxy)methyl)pyrrolidine-1-carboxylate (1.0 eq.) in anhydrous DMF.

-

Addition of Nucleophile: Add sodium azide (NaN₃) (2.5 eq.) to the solution. Caution: Sodium azide is highly toxic and potentially explosive.

-

Reaction: Heat the reaction mixture to 60-80 °C and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed (typically 3-6 hours).

-

Workup: Cool the reaction mixture to room temperature and pour it into deionized water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3x).

-

Washing: Combine the organic extracts and wash with brine solution to remove residual DMF and water.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: If necessary, purify the resulting crude product, tert-butyl (R)-3-(azidomethyl)pyrrolidine-1-carboxylate, by column chromatography.

Caption: Experimental workflow for the synthesis of an alkyl azide via S(_N)2 reaction.

Application in Drug Development

The pyrrolidine scaffold is a cornerstone in modern drug discovery, appearing in numerous approved therapeutic agents.[2][10] Its significance stems from several key attributes:

-

Scaffold Diversity: Nucleophilic substitution on precursors like this compound allows for the introduction of a vast array of functional groups. This enables the creation of large, diverse libraries of compounds for high-throughput screening against various biological targets.

-

Pharmacokinetic Improvement: The pyrrolidine ring can enhance a drug candidate's physicochemical properties.[2] The nitrogen atom can act as a hydrogen bond acceptor, or, if deprotected, a hydrogen bond donor, facilitating stronger interactions with target proteins.[2] Its presence often improves aqueous solubility and overall bioavailability.

-

Stereochemical Control: As a chiral building block, it allows for the synthesis of stereochemically pure compounds. The stereochemistry of a drug is often critical for its efficacy and safety, as different enantiomers can have vastly different biological activities.[3]

-

Bioisosteric Replacement: The pyrrolidine ring can serve as a bioisostere for other cyclic or acyclic structures, allowing medicinal chemists to fine-tune a molecule's properties while maintaining its core biological activity.

The S(N)2 reactions detailed in this guide are fundamental to harnessing the potential of this building block, providing a reliable and efficient method for elaborating the pyrrolidine core into novel drug candidates across therapeutic areas such as oncology, infectious diseases, and central nervous system disorders.[1]

References

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.ucsd.edu [chemistry.ucsd.edu]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. HK1157778B - A process for the preparation of tert-butyl (r)-3-vinylpyrrolidine-1-carboxylate and intermediates therefor - Google Patents [patents.google.com]

- 9. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]

The Strategic Role of the Boc Protecting Group in the Synthesis of Pyrrolidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a foundational scaffold in a multitude of natural products and pharmaceuticals, making the strategic manipulation of its derivatives a cornerstone of modern medicinal chemistry.[1][2] The tert-butyloxycarbonyl (Boc) group is an indispensable tool in this context, serving as a robust and versatile protecting group for the pyrrolidine nitrogen. Its widespread use stems from its ability to be introduced and removed under mild and specific conditions, thereby preventing unwanted side reactions and enabling precise molecular construction.[2][3] This in-depth technical guide explores the critical role of the Boc protecting group in the synthesis of pyrrolidine derivatives, providing detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in their synthetic endeavors.

The Imperative of Nitrogen Protection in Pyrrolidine Chemistry

The secondary amine of the pyrrolidine ring is nucleophilic and readily participates in a variety of chemical transformations. While this reactivity is often desired, it can also interfere with reactions intended for other parts of a molecule.[2] Protecting the pyrrolidine nitrogen is therefore essential to:

-

Prevent Undesired Side Reactions: The Boc group masks the reactivity of the nitrogen, preventing it from acting as a nucleophile in reactions such as acylation, alkylation, or Michael additions intended for other functional groups.[3]

-

Enable Orthogonal Synthesis: The Boc group's stability to basic and nucleophilic conditions, as well as to catalytic hydrogenation, allows for the selective deprotection of other protecting groups (e.g., Fmoc, Cbz) in the presence of a Boc-protected pyrrolidine.[2][4]

-

Influence Stereochemical Outcomes: The steric bulk of the Boc group can direct the stereochemical course of reactions at adjacent positions on the pyrrolidine ring.

Introduction of the Boc Protecting Group: N-Boc Protection

The most common method for the introduction of the Boc group onto a pyrrolidine nitrogen is through the reaction with di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).[4][5] The reaction proceeds via nucleophilic attack of the pyrrolidine nitrogen on one of the carbonyl carbons of the anhydride.

Quantitative Data for Boc Protection of Pyrrolidine

| Reagent | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| (Boc)₂O | Triethylamine (TEA) | THF/H₂O | 0 to RT | 4 h | Quantitative | [4] |

| (Boc)₂O | NaOH | THF/H₂O | RT | Overnight | >95% | [4] |

| (Boc)₂O | 4-(Dimethylamino)pyridine (DMAP) | CH₂Cl₂ | RT | 2-4 h | High | [6] |

| (Boc)₂O | NaHCO₃ | Chloroform/H₂O | Reflux | 2-4 h | High | [7] |

Experimental Protocol: Boc Protection of Pyrrolidine

Materials:

-

Pyrrolidine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve pyrrolidine (1.0 equiv) in a 2:1 mixture of THF and water.

-

Add triethylamine (1.2 equiv) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.1 equiv) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4 hours, monitoring the reaction progress by TLC.

-

Upon completion, remove the THF under reduced pressure using a rotary evaporator.

-

Dilute the remaining aqueous solution with ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the N-Boc-pyrrolidine product.

Workflow for the N-Boc protection of pyrrolidine.

Stability and Reactivity of N-Boc-Pyrrolidine

The Boc group is renowned for its stability under a wide range of reaction conditions, which is a key factor in its utility.[8] It is generally resistant to:

-

Basic conditions: It is stable to hydrolysis by aqueous bases and organometallic reagents.[4]

-

Nucleophiles: The carbamate functionality is generally unreactive towards common nucleophiles.[4]

-

Catalytic Hydrogenation: The Boc group is stable to typical hydrogenation conditions (e.g., H₂, Pd/C), allowing for the deprotection of groups like Cbz in its presence.[4]

However, the Boc group is labile under acidic conditions . This selective lability is the cornerstone of its use as a protecting group.

Removal of the Boc Protecting Group: Deprotection

The removal of the Boc group is typically achieved by treatment with a strong acid. The mechanism involves protonation of the carbamate oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[8]

Quantitative Data for Boc Deprotection of N-Boc-Pyrrolidine Derivatives

| Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 0 to RT | 30 min - 2 h | >90% | [8] |

| 4M HCl in 1,4-Dioxane | 1,4-Dioxane | RT | 1 - 4 h | >90% | [8] |

| Oxalyl chloride | Methanol | RT | 1 - 4 h | up to 90% | [9] |

| Water | Water | 90-100 °C | <15 min | 90-97% | [6] |

Experimental Protocols for Boc Deprotection

Method A: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

Materials:

-

N-Boc-pyrrolidine derivative

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the N-Boc-pyrrolidine derivative (1.0 equiv) in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add trifluoroacetic acid (5-10 equiv) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

-

Upon completion, remove the DCM and excess TFA under reduced pressure.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid (Caution: CO₂ evolution).[8]

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected pyrrolidine derivative.

Method B: 4M HCl in 1,4-Dioxane

Materials:

-

N-Boc-pyrrolidine derivative

-

4M HCl in 1,4-Dioxane

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

Place the N-Boc-pyrrolidine derivative (1.0 equiv) in a round-bottom flask.

-

Add 4M HCl in 1,4-Dioxane (5-10 equiv).

-

Stir the mixture at room temperature for 1-4 hours, monitoring by TLC.[8]

-

If a precipitate forms, collect the solid by filtration and wash with diethyl ether. The product is the hydrochloride salt of the pyrrolidine derivative.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure. Triturate the residue with diethyl ether to induce precipitation, then filter to collect the hydrochloride salt.

General workflow for the deprotection of N-Boc-pyrrolidine.

The Role of Boc-Protected Pyrrolidines in Drug Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of FDA-approved drugs.[1][10] Boc-protected pyrrolidine derivatives are crucial intermediates in the synthesis of these complex molecules.[11][12] For instance, they are used in the synthesis of:

-

DPP-IV inhibitors for the treatment of type 2 diabetes.[10][13]

-

HCV NS3-4A protease inhibitors such as telaprevir.[1]

-

Ligands for acetylcholine receptors , which are targets for neurological disorders like Alzheimer's and Parkinson's disease.[11]

-

Anticancer agents and antibiotics .[3]

The Boc group allows for the regioselective functionalization of the pyrrolidine ring, enabling the introduction of various substituents that modulate the pharmacological properties of the final drug molecule.[14]

References

- 1. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. benchchem.com [benchchem.com]

- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 10. enamine.net [enamine.net]

- 11. nbinno.com [nbinno.com]

- 12. mdpi.com [mdpi.com]

- 13. nbinno.com [nbinno.com]

- 14. nbinno.com [nbinno.com]

The Pivotal Role of Tosylates as Leaving Groups in Modern Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the strategic conversion of functional groups is paramount to the construction of complex molecules. A frequent and critical challenge is the transformation of a poor leaving group, such as a hydroxyl group, into one that is readily displaced. The p-toluenesulfonyl group, commonly known as tosylate (TsO-), has emerged as a highly effective and versatile solution to this problem. Its stability, reactivity, and the stereochemical control it affords have solidified its role as an indispensable tool in multi-step synthesis, particularly within the pharmaceutical industry. This technical guide provides a comprehensive overview of the tosylate group's function as a superior leaving group, delving into the chemical principles governing its reactivity, presenting quantitative data for comparison, detailing experimental protocols, and illustrating its application in key reaction pathways.

The Chemical Foundation of the Tosylate's Efficacy

The hydroxyl group (-OH) of an alcohol is a notoriously poor leaving group because its departure would result in the formation of the hydroxide ion (HO⁻), a strong base.[1] A fundamental principle of nucleophilic substitution reactions is that good leaving groups are weak bases. This is because weak bases are stable on their own and can effectively stabilize the negative charge they acquire upon leaving the substrate.

The efficacy of the tosylate group stems from the fact that it is the conjugate base of p-toluenesulfonic acid (TsOH), a strong acid.[2] The stability of the tosylate anion is attributed to two key factors:

-

Resonance Delocalization: The negative charge on the oxygen atom is extensively delocalized across the three oxygen atoms of the sulfonate group. This distribution of charge significantly stabilizes the anion.[3]

-

Inductive Effects: The electron-withdrawing nature of the sulfonyl group and the aromatic ring further helps to disperse the negative charge.[1]

This inherent stability makes the tosylate anion a very weak base and, consequently, an excellent leaving group.

Resonance structures of the tosylate anion.

Quantitative Comparison of Leaving Group Ability

The effectiveness of a leaving group can be quantified by comparing the pKa values of their conjugate acids and the relative rates of reactions in which they participate. A lower pKa value indicates a stronger acid, which in turn means a more stable conjugate base and a better leaving group.[2]

| Leaving Group | Conjugate Acid | pKa of Conjugate Acid |

| I⁻ | HI | -10 |

| Br⁻ | HBr | -9 |

| Cl⁻ | HCl | -7 |

| OTs⁻ (Tosylate) | p-Toluenesulfonic acid | -2.8 to -6.5 [4][5] |

| OMs⁻ (Mesylate) | Methanesulfonic acid | -1.9 to -2.6[6][7] |

| OTf⁻ (Triflate) | Triflic acid | ~ -12 to -13[6] |

| H₂O | H₃O⁺ | -1.74 |

| F⁻ | HF | 3.2 |

| HO⁻ | H₂O | 15.7 |

Note: pKa values can vary slightly depending on the solvent and measurement technique.

As the data indicates, sulfonic acids are significantly more acidic than hydrohalic acids (with the exception of HI), making their conjugate bases, the sulfonates, excellent leaving groups.

The superiority of sulfonate esters as leaving groups is also evident in their relative reaction rates in nucleophilic substitution reactions.

| Leaving Group | Abbreviation | Relative Rate (Sₙ2) |

| Triflate | -OTf | 56,000[8] |

| Tosylate | -OTs | 0.70 [8] |

| Mesylate | -OMs | 1.00[8] |

| Iodide | -I | ~0.02 (relative to bromide) |

| Bromide | -Br | 1 |

| Chloride | -Cl | ~0.001 (relative to bromide) |

Note: Relative rates are approximate and can vary significantly with the substrate, nucleophile, and solvent.[2] Triflate is an exceptionally reactive leaving group due to the powerful electron-withdrawing effect of the trifluoromethyl group.[9] Tosylates and mesylates offer a balance of high reactivity and practical handling, being stable, crystalline solids.[2]

Preparation of Alkyl Tosylates from Alcohols

The primary utility of the tosyl group is the conversion of alcohols, which possess the poor hydroxide leaving group, into alkyl tosylates. This transformation facilitates subsequent nucleophilic substitution or elimination reactions.[1] The reaction is typically carried out by treating the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.[10]

A critical feature of this reaction is that the C-O bond of the alcohol remains intact. The alcohol's oxygen acts as a nucleophile, attacking the sulfur atom of the tosyl chloride.[11] This means that the stereochemistry at the carbon center is retained during the tosylation step.[9]

Mechanism of alcohol tosylation using TsCl and pyridine.

Experimental Protocol 1: General Procedure for Tosylation of a Primary Alcohol

Materials:

-

Primary Alcohol (1.0 eq)

-

p-Toluenesulfonyl chloride (TsCl, 1.2-1.5 eq)

-

Pyridine or Triethylamine (TEA) (1.5-2.0 eq)

-

Dichloromethane (DCM), anhydrous (10 volumes)

-

Deionized Water

-

1M HCl (optional)

-

Saturated NaHCO₃ solution

-

Brine (saturated NaCl solution)

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

To the stirred solution, add pyridine or TEA (1.5 eq).

-

Then, add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.[10]

-

Stir the reaction mixture at 0 °C for 1-4 hours, then allow it to warm to room temperature and stir for an additional 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[10]

-

Workup: Once the reaction is complete, dilute the mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with water, 1M HCl (to remove excess pyridine/TEA), saturated NaHCO₃ solution, and finally, brine.[10]

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude tosylate.[10]

-

Purification: The crude product can be purified by recrystallization or column chromatography if necessary.[10]

Nucleophilic Substitution Reactions of Alkyl Tosylates

Alkyl tosylates are excellent substrates for both Sₙ1 and Sₙ2 nucleophilic substitution reactions.[9]

-

Sₙ2 Reactions: Primary and secondary tosylates readily undergo Sₙ2 reactions with a wide range of nucleophiles.[2] The reaction proceeds via a backside attack by the nucleophile, resulting in an inversion of stereochemistry at the electrophilic carbon.[12] This two-step sequence of tosylation (retention) followed by Sₙ2 substitution (inversion) provides a powerful method for stereochemical control.

-

Sₙ1 Reactions: Tertiary tosylates, being sterically hindered, tend to react via an Sₙ1 mechanism, which involves the formation of a carbocation intermediate and can lead to a mixture of stereoisomers.[13]

The Sₙ2 mechanism involves a backside attack, leading to inversion of configuration.

Experimental Protocol 2: Sₙ2 Substitution of Benzyl Tosylate with Sodium Azide

Materials:

-

Benzyl Tosylate (1.0 eq)

-

Sodium Azide (NaN₃, 1.5 eq)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Water

-

Brine

Safety Note: Sodium azide is highly toxic. Low molecular weight organic azides are potentially explosive and should be handled with extreme care, avoiding high temperatures and shock.[10]

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar and condenser, dissolve benzyl tosylate (1.0 eq) in anhydrous DMF.

-

To the stirred solution, carefully add sodium azide (1.5 eq).[14]

-

Heat the mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction's progress by TLC.[10]

-

Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer three times with diethyl ether.[10]

-

Washing: Combine the organic layers and wash with water, followed by brine.[10]

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude benzyl azide.

-

Purification: The product can be purified by distillation under reduced pressure if necessary.

General workflow for alcohol conversion via a tosylate intermediate.

Applications in Drug Development and Advanced Synthesis

The reliability and versatility of tosylates make them invaluable in the synthesis of complex organic molecules, including pharmaceuticals.

Case Study: Synthesis of Linezolid

Linezolid is an important antibiotic used to treat infections caused by multi-resistant bacteria. In several synthetic routes to Linezolid, a key step involves the formation of a tosylate intermediate to facilitate the introduction of an azide group, which is later reduced to a crucial amine functionality.[15] For instance, an intermediate alcohol is converted to a tosylate, which is then displaced by sodium azide in an Sₙ2 reaction.[15] This highlights the practical application of tosylate chemistry in the production of life-saving medicines.

Advanced Applications: Ligand-Directed Tosyl (LDT) Chemistry

An emerging application of tosylates is in the field of chemical biology. Ligand-Directed Tosyl (LDT) chemistry is a technique for the specific labeling of native proteins in living cells.[16] This approach utilizes a molecule composed of a ligand that binds to a specific target protein, a reactive tosyl-containing probe, and a linker. Upon binding of the ligand to the protein, the tosyl group is positioned in proximity to a nucleophilic amino acid residue (e.g., cysteine, tyrosine, or glutamate) on the protein's surface, leading to covalent modification.[16][17] This powerful strategy allows researchers to study protein function and localization in their native biological context without the need for genetic modification.[18]

Conclusion

The tosylate group is a cornerstone of modern organic synthesis, providing a robust and efficient method for converting poor hydroxyl leaving groups into excellent ones. The stability of the tosylate anion, a consequence of extensive resonance and inductive effects, underpins its effectiveness. The ability to perform this conversion with retention of stereochemistry, followed by Sₙ2 displacement with inversion, offers a powerful strategy for stereochemical control. From the synthesis of complex pharmaceuticals like Linezolid to the development of cutting-edge chemical biology probes through LDT chemistry, the tosylate group continues to empower researchers and drug development professionals to construct the molecules that advance science and medicine.

References

- 1. benchchem.com [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]

- 5. cactus.utahtech.edu [cactus.utahtech.edu]

- 6. benchchem.com [benchchem.com]

- 7. An expeditious synthesis of tamoxifen, a representative SERM (selective estrogen receptor modulator), via the three-component coupling reaction among aromatic aldehyde, cinnamyltrimethylsilane, and beta-chlorophenetole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. benchchem.com [benchchem.com]

- 11. Tosyl group - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 14. researchgate.net [researchgate.net]

- 15. WO2011077310A1 - Process for the preparation of linezolid - Google Patents [patents.google.com]

- 16. benchchem.com [benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Ligand-directed tosyl chemistry for protein labeling in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrrolidine Ring: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide on the Core Structural Features of Functionalized Pyrrolidine Rings for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, stands as a privileged scaffold in medicinal chemistry. Its prevalence in a vast array of natural products and FDA-approved drugs underscores its significance as a versatile building block for the design of novel therapeutic agents. This technical guide delves into the key structural features of functionalized pyrrolidine rings, exploring their conformational intricacies, synthetic accessibility, and profound influence on biological activity. Through a detailed examination of structure-activity relationships, experimental protocols, and the signaling pathways they modulate, this document aims to provide a comprehensive resource for professionals engaged in drug discovery and development.

Core Structural Features and Conformational Analysis

The therapeutic success of pyrrolidine-containing molecules is intrinsically linked to their unique three-dimensional architecture. Unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbon atoms of the pyrrolidine ring afford a non-planar, puckered conformation. This "pseudo-rotation" allows for a greater exploration of three-dimensional chemical space, a critical factor for achieving high-affinity and selective interactions with biological targets.[1]

The conformation of the pyrrolidine ring is not static and can be significantly influenced by the nature and stereochemistry of its substituents. The two predominant pucker modes are the "endo" and "exo" envelope conformations. The equilibrium between these conformers can be controlled through the strategic placement of substituents, particularly at the C-4 position. For instance, electronegative substituents in a cis orientation at C-4 tend to favor an endo pucker, while trans electronegative substituents promote an exo conformation.[2] Conversely, sterically demanding groups like a tert-butyl group strongly favor a pseudoequatorial orientation, which can lock the ring into a specific conformation.[2] This conformational control is paramount in drug design, as it dictates the spatial orientation of pharmacophoric groups and their subsequent interaction with protein binding pockets.

The basicity of the pyrrolidine nitrogen is another key feature, influenced by substituents at the C-2 position.[1] This nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, playing a crucial role in ligand-receptor interactions.[3]

Analytical Techniques for Conformational Analysis:

The precise determination of pyrrolidine ring conformation is achieved through a combination of experimental and computational methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of pyrrolidine derivatives. Vicinal coupling constants (³JHH) between protons on adjacent carbons are particularly informative for determining the dihedral angles and, consequently, the ring pucker.[2]

-

X-ray Crystallography: This technique provides a definitive solid-state structure of pyrrolidine-containing molecules, offering precise bond lengths, bond angles, and the exact conformation of the ring.[2][4][5]

-

Computational Modeling: Quantum mechanics calculations and molecular dynamics simulations complement experimental data by providing insights into the relative energies of different conformers and the dynamic behavior of the pyrrolidine ring in various environments.

Structure-Activity Relationships (SAR) and Quantitative Data

The functionalization of the pyrrolidine scaffold allows for the fine-tuning of pharmacological activity. Structure-activity relationship (SAR) studies are crucial for understanding how specific structural modifications impact biological outcomes. The following tables summarize quantitative data for various classes of functionalized pyrrolidines, highlighting the impact of substituents on their potency.

Table 1: Anticancer Activity of Functionalized Pyrrolidines

| Compound Class | Target/Cell Line | Key Structural Features | IC₅₀ (µM) | Reference |

| Phenyl/Thiophene Dispiro Indenoquinoxaline Pyrrolidines | MCF-7, HeLa | Thiophene-containing derivatives with electron-donating groups (e.g., -OCH₃, -CH₃) | 17 - 28 | [6] |

| Pyrrolidine-2,5-dione-acetamides | Anticonvulsant (MES test) | Benzhydryl or sec-butyl group at position 3 | ED₅₀: 80.38 mg/kg | [1] |

| (S)-Pyrrolidines | CXCR4 Receptor | (R)-1-(4-methoxyphenyl)ethan-1-amine derived, with R¹ = 3-CH₃ | 0.079 | [1] |

| Thiosemicarbazone Pyrrolidine–Copper(II) Complexes | SW480 | Two pyrrolidine rings in the structure | 0.99 | [7] |

| Spirotryprostatin Analogs | Anticancer | Spirooxindole structure | - | [8] |

Table 2: Enzyme Inhibitory Activity of Functionalized Pyrrolidines

| Compound Class | Target Enzyme | Key Structural Features | IC₅₀ (µM) | Reference |

| (3S,4S)-4-Aminopyrrolidine-3-ols | BACE1 | Carbonyl group at a specific position | 0.05 | [1] |

| Pyrrolidine Sulfonamides | DPP-IV | 4-trifluorophenyl substitution on 1,2,4-oxadiazole | 11.32 | [7] |

| N-benzoylthiourea-pyrrolidine carboxylic acids | Acetylcholinesterase (AChE) | Phenyl- and methyl-substituted with an indole ring | 0.029 | [8] |

| Pyrrolidine-based benzenesulfonamides | Carbonic Anhydrase/Acetylcholinesterase | 2,4-dimethoxyphenyl and 4-methoxyphenyl substituents | Ki: 22.34 nM (AChE) | [8] |

| 1,2,4-Oxadiazole Pyrrolidines | E. coli DNA gyrase | 4-chlorophenyl group | 0.120 | [8] |

Table 3: Antiviral and Anti-inflammatory Activity of Functionalized Pyrrolidines

| Compound Class | Target/Activity | Key Structural Features | IC₅₀ / MIC | Reference |

| Pyrrolidines | SARS-CoV-2 Main Protease (MPro) | - | EC₅₀ values reported | [9] |

| Pyrrolizine Carboxamides | COX-1 / COX-2 | 2-chloroacetyl and benzoyl derivatives | 2.45–5.69 µM (COX-1), 0.85–3.44 µM (COX-2) | [6] |

| Benzofuroxane Pyrrolidine Hydroxamates | Matrix Metalloproteinase (MMP) inhibitors | Nitric oxide-releasing activity | - | [10] |

| Pyrrolidinoindoline Alkaloids | Herpes Simplex Type 1, Vesicular Stomatitis Virus | Hodgkinsine A | MIC as low as 5 µg/ml (antimicrobial) | [11] |

| α-(Pyrrolidin-1-yl)acetic acids | HIV (CCR5 receptor antagonists) | Zwitterionic structure | Enhanced antiviral activity | [12] |

Table 4: G-Protein Coupled Receptor (GPCR) and Ion Channel Modulatory Activity

| Compound Class | Target Receptor | Key Structural Features | Potency (EC₅₀/IC₅₀/Kᵢ) | Reference |

| (R,R)-Pyrrolidine Derivatives | GRP40 | cis-4-CF₃ substituent | 0.11 µM (human), 0.054 µM (mouse) | [1] |

| trans-4-Phenylpyrrolidine-3-carboxamides | Melanocortin-4 Receptor (MC4R) | 3S,4R-diastereoisomer (agonist) | Kᵢ: 11 nM, EC₅₀: 24 nM | [11] |

| trans-4-Phenylpyrrolidine-3-carboxamides | Melanocortin-4 Receptor (MC4R) | 3R,4S-diastereoisomer (antagonist) | Kᵢ: 8.6 nM, IC₅₀: 65 nM | [11] |

| 3-Pyrrolidine-indole Derivatives | 5-HT₂ₐ Receptor | - | Data reported for binding properties | [13] |

Experimental Protocols

The synthesis of functionalized pyrrolidines can be broadly categorized into two approaches: the functionalization of a pre-existing pyrrolidine ring (e.g., proline) and the de novo construction of the ring from acyclic precursors. The latter often provides greater flexibility in introducing diverse substitution patterns.

General Protocol for [3+2] Cycloaddition of Azomethine Ylides

One of the most powerful and widely used methods for constructing highly substituted pyrrolidines is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene dipolarophile.

Materials:

-

Aldehyde (1.0 equiv)

-

α-Amino acid ester hydrochloride (1.0 equiv)

-

Triethylamine (1.1 equiv)

-

Alkene (1.2 equiv)

-

Anhydrous solvent (e.g., Toluene, THF, or DCM)

-

Lewis acid catalyst (e.g., AgOAc, Cu(OTf)₂, optional, for asymmetric synthesis with a chiral ligand)

Procedure:

-

To a solution of the aldehyde and α-amino acid ester hydrochloride in the anhydrous solvent, add triethylamine at room temperature.

-

Stir the mixture for 30-60 minutes to facilitate the in situ formation of the azomethine ylide.

-

Add the alkene to the reaction mixture. If a catalyst is used, it is typically added at this stage.

-

The reaction mixture is then heated to reflux (or stirred at room temperature, depending on the reactivity of the substrates) and monitored by TLC until the starting materials are consumed.